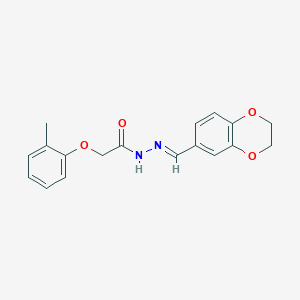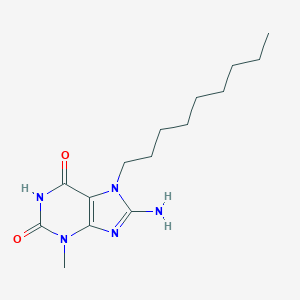
N'-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-2-(2-methylphenoxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-2-(2-methylphenoxy)acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes both aromatic and heterocyclic elements, making it an interesting subject for chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-2-(2-methylphenoxy)acetohydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of o-Tolyloxy-acetic acid with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, typically in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N'-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-2-(2-methylphenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different physical and chemical properties, making them useful for various applications .
Aplicaciones Científicas De Investigación
N'-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-2-(2-methylphenoxy)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N'-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-2-(2-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully understand its effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl): Shares a similar core structure but differs in functional groups.
6-Acetyl-1,4-benzodioxane: Another related compound with a similar aromatic and heterocyclic structure.
Uniqueness
N'-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-2-(2-methylphenoxy)acetohydrazide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C18H18N2O4 |
|---|---|
Peso molecular |
326.3g/mol |
Nombre IUPAC |
N-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C18H18N2O4/c1-13-4-2-3-5-15(13)24-12-18(21)20-19-11-14-6-7-16-17(10-14)23-9-8-22-16/h2-7,10-11H,8-9,12H2,1H3,(H,20,21)/b19-11+ |
Clave InChI |
LUYKDALVAGNUCX-YBFXNURJSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=CC3=C(C=C2)OCCO3 |
SMILES isomérico |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC3=C(C=C2)OCCO3 |
SMILES canónico |
CC1=CC=CC=C1OCC(=O)NN=CC2=CC3=C(C=C2)OCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B400080.png)

![2-{3-[({6-Nitro-1,3-benzodioxol-5-yl}methylene)amino]-2-methylphenyl}-5-methyl-1,3-benzoxazole](/img/structure/B400083.png)
![N-[2-bromo-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide](/img/structure/B400084.png)
![[2,4-Dibromo-6-[(4-piperazin-1-ylphenyl)iminomethyl]phenyl] 2-bromobenzoate](/img/structure/B400085.png)



![(5E)-5-[[4-(diethylamino)phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B400090.png)

![6-[(5Z)-5-[(2E)-2-(3-ethyl-5-phenyl-1,3-benzoxazol-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B400095.png)

![2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B400098.png)
![(3-methylphenyl)(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B400100.png)
